7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that contains both imidazole and triazine rings The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with trifluoromethyl ketones in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, depending on the target, resulting in therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Similar structure but lacks the trifluoromethyl group.
Imidazo[2,1-b][1,3]thiazine: Contains a sulfur atom instead of nitrogen in the triazine ring.
Fluoroimidazoles: Similar fluorinated heterocycles with different ring structures.
Uniqueness
The presence of the trifluoromethyl group in 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine imparts unique properties such as increased chemical stability, enhanced biological activity, and improved binding affinity to molecular targets. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
425378-66-1 |
---|---|
Molecular Formula |
C6H3F3N4 |
Molecular Weight |
188.11 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-3-11-5-10-1-2-12-13(4)5/h1-3H |
InChI Key |
RWBGCEDFVVFCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=C(N2N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.